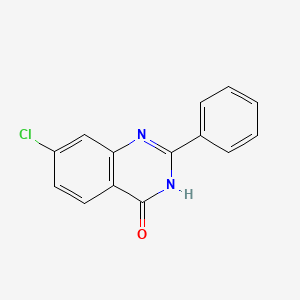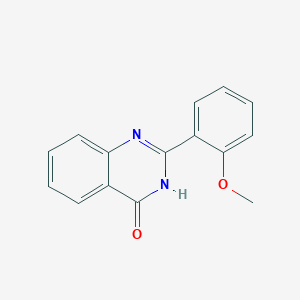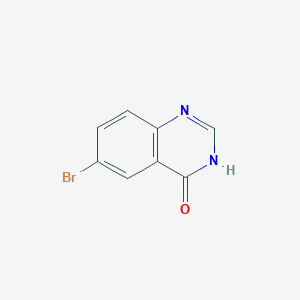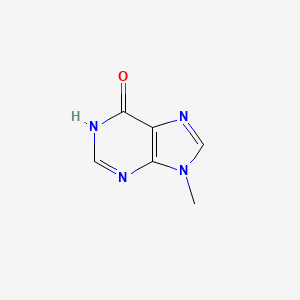![molecular formula C6H5N3O2 B1460701 Pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 57489-70-0](/img/structure/B1460701.png)
Pyrazolo[1,5-A]pyrimidine-5,7-diol
Vue d'ensemble
Description
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a type of N-heterocyclic compound that has a significant impact in medicinal chemistry . It has a CAS Number of 57489-70-0 and a molecular weight of 151.12 . This compound is known for its significant photophysical properties .
Synthesis Analysis
A simple and efficient method for the synthesis of 5,7-disubstituted pyrazolo[1,5-A]pyrimidines has been reported . The synthetic route involved a one-pot two-step synthesis from the reaction of 3-aminopyrazole with activated alkynes . Various synthetic routes have been developed for the preparation and post-functionalization of this functional scaffold .
Molecular Structure Analysis
The Pyrazolo[1,5-A]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthetic transformations involving this motif represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 151.12 and a storage temperature of 28 C .
Applications De Recherche Scientifique
Sondes Fluorescentes pour l'Imagerie Biologique
Les dérivés de la pyrazolo[1,5-A]pyrimidine ont été identifiés comme des composés stratégiques pour les applications optiques. Ils sont particulièrement utiles comme sondes fluorescentes pour l'imagerie biologique en raison de leurs rendements quantiques élevés et de leur excellente photostabilité . Ces propriétés les rendent adaptés à l'étude de la dynamique des processus intracellulaires et peuvent être utilisés comme biomarqueurs des gouttelettes lipidiques pour les cellules cancéreuses .
Chémosenseurs
La diversité structurelle et la présence d'hétéroatomes dans la Pyrazolo[1,5-A]pyrimidine-5,7-diol lui permettent d'agir comme un agent chélatant potentiel pour les ions. Cela en fait un excellent candidat pour le développement de chémosenseurs capables de détecter la présence de divers ions dans les échantillons biologiques et environnementaux .
Dispositifs Électroluminescents Organiques (OLED)
En raison de leurs propriétés photophysiques réglables, ces composés peuvent être utilisés dans le développement d'OLED. Les groupes donneurs d'électrons en position 7 sur le cycle fusionné améliorent à la fois les comportements d'absorption et d'émission, qui sont cruciaux pour la conception d'OLED efficaces .
Thérapeutiques Anticancéreux
Les dérivés de la pyrazolo[1,5-A]pyrimidine se sont avérés prometteurs dans le domaine des thérapeutiques anticancéreux. Leur capacité à agir comme des inhibiteurs de kinase et leur utilisation potentielle comme agents d'imagerie tumorale TEP mettent en évidence leur polyvalence dans les applications médicales .
Émetteurs à l'État Solide
Les fluorophores à base de pyrazolo[1,5-A]pyrimidine permettent de bonnes intensités d'émission à l'état solide. Cette propriété est bénéfique pour la conception d'émetteurs à l'état solide, qui sont des composants importants dans divers dispositifs optoélectroniques .
Progrès de la Méthodologie Synthétique
La méthodologie de synthèse plus simple et plus verte de ces composés, par rapport à d'autres fluorophores comme les BODIPY, représente une avancée significative en chimie synthétique. Cela peut conduire à des pratiques plus durables dans la production de matériaux fluorescents .
Mécanisme D'action
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique properties and potential applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are cycline dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play crucial roles in cell cycle regulation and transcription, making them key targets for therapeutic interventions.
Mode of Action
this compound interacts with its targets, the cycline dependent kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell cycle regulation and transcription processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors . Additionally, the compound’s stability under exposure to extreme pH has been studied, providing valuable insights into its potential applications in different environments .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Pyrazolo[1,5-A]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as a privileged structure for library synthesis and drug discovery . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-A]pyrimidine core .
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-A]pyrimidine-5,7-diol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a moderate inhibitor of PI3K δ (phosphoinositide 3-kinase delta) with an IC50 value of 475 nM . This inhibition is significant as PI3K δ is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, this compound interacts with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PI3K δ affects downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism . Furthermore, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest and apoptosis in cancer cells . These effects underscore the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3K δ, inhibiting its kinase activity and subsequently affecting the downstream signaling pathways . Additionally, its interaction with CDKs involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity and disrupting cell cycle progression . These molecular interactions provide a detailed understanding of how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including off-target interactions and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism primarily involves its biotransformation by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interaction with target biomolecules and the subsequent biochemical effects.
Propriétés
IUPAC Name |
7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCRNWCKCTZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339675 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57489-70-0 | |
| Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![17-(Acetyloxy)-11beta-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione](/img/structure/B1460621.png)





![3-[(4-fluorophenyl)amino]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1460633.png)


![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)
![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)
